Welcome to the BenchChem Online Store!
molecular formula C9H8BrNO B8807586 3-Bromo-6-methoxy-2-methylbenzonitrile

3-Bromo-6-methoxy-2-methylbenzonitrile

Cat. No. B8807586
M. Wt: 226.07 g/mol
InChI Key: UBPWJYLHFZQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09056859B2

Procedure details

A solution of Br2 (261 mg, 1.63 mmol) in CCl4 (1 mL) was added over 15 min to a solution of 2-methoxy-6-methylbenzonitrile in CCl4 (3 mL) at −10° C. containing 4 mg of Fe powder. After 45 min the reaction was poured into ice water (10 mL). The organic layer was washed with Na2SO3 (aq.) solution (10 mL*2), brine (20 mL) and dried over Na2SO4, concentrated in vacuo to give 3-bromo-6-methoxy-2-methylbenzonitrile.
Name
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:6]=1[C:7]#[N:8]>C(Cl)(Cl)(Cl)Cl.[Fe]>[Br:1][C:10]1[C:9]([CH3:13])=[C:6]([C:5]([O:4][CH3:3])=[CH:12][CH:11]=1)[C:7]#[N:8]

Inputs

Step One
Name
Quantity
261 mg
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
4 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with Na2SO3 (aq.) solution (10 mL*2), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C#N)C(=CC1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.